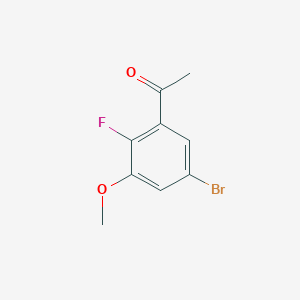
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via alkylation reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic substitution reactions.
Formation of the Acetonitrile Group: The acetonitrile group is introduced via cyanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Benzyl-4-piperidyl)-2-phenylacetonitrile
- 2-(1-Benzyl-4-piperidyl)-2-(4-fluorophenyl)acetonitrile
- 2-(1-Benzyl-4-piperidyl)-2-(2-fluorophenyl)acetonitrile
Uniqueness
2-(1-Benzyl-4-piperidyl)-2-(3-fluorophenyl)acetonitrile is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H21FN2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-(1-benzylpiperidin-4-yl)-2-(3-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C20H21FN2/c21-19-8-4-7-18(13-19)20(14-22)17-9-11-23(12-10-17)15-16-5-2-1-3-6-16/h1-8,13,17,20H,9-12,15H2 |
InChI-Schlüssel |
LKRGXHHWKYXBQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(C#N)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)
![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)

![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)



![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)

![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)

![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)

